molecular formula C9H10N2O B2755744 1,2-dimethyl-1H-1,3-benzodiazol-5-ol CAS No. 37422-26-7

1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Cat. No.: B2755744
CAS No.: 37422-26-7
M. Wt: 162.192
InChI Key: ADMVTZCMOLFYCM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol is a heterocyclic organic compound with a benzodiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be compared with other similar compounds, such as:

  • 1,2-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
  • 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine
  • 1,2-Dimethyl-1H-1,3-benzodiazol-5-phenyl.

Uniqueness

What sets this compound apart from these similar compounds is its unique benzodiazole ring structure and the presence of specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1,2-dimethylbenzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-5-7(12)3-4-9(8)11(6)2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMVTZCMOLFYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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